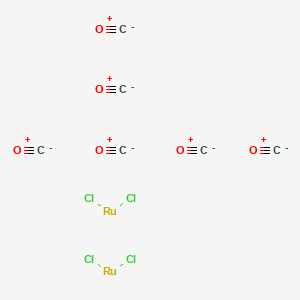

C6Cl4O6Ru2

描述

属性

CAS 编号 |

22594-69-0 |

|---|---|

分子式 |

C6Cl4O6Ru2 |

分子量 |

512.0 g/mol |

IUPAC 名称 |

carbon monoxide;bis(ruthenium(2+));tetrachloride |

InChI |

InChI=1S/6CO.4ClH.2Ru/c6*1-2;;;;;;/h;;;;;;4*1H;;/q;;;;;;;;;;2*+2/p-4 |

InChI 键 |

JYHHJVKGDCZCCL-UHFFFAOYSA-J |

规范 SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Ru]Cl.Cl[Ru]Cl |

Pictograms |

Irritant |

同义词 |

((Ru(CO)3Cl2)2) carbon monoxide-releasing molecule-2 CORM-2 tricarbonyldichlororuthenium (II) dime |

产品来源 |

United States |

Synthesis Methodologies of Tricarbonyldichlororuthenium Ii Dimer

Established Synthetic Pathways for Dimer Formation

The traditional synthesis of the dimer involves the carbonylation of ruthenium precursors, a process that reduces ruthenium from a higher oxidation state.

The most common method for preparing tricarbonyldichlororuthenium(II) dimer is the carbonylation of a hot solution of ruthenium(III) chloride (RuCl₃·xH₂O). wikipedia.orgwikipedia.org In this reaction, carbon monoxide (CO) serves a dual role: it acts as a reducing agent, converting the Ru(III) center to Ru(II), and as a ligand that coordinates to the metal center. wikipedia.org The chloride ligands are provided directly by the ruthenium trichloride (B1173362) precursor.

The formation of the dimer is sensitive to reaction conditions. The synthesis is typically carried out by passing carbon monoxide through a hot solution of ruthenium trichloride in a high-boiling point solvent, such as methoxyethanol. wikipedia.org The temperature and choice of solvent are critical for the reaction to proceed efficiently. The complex exists in equilibrium with a polymeric form, [RuCl₂(CO)₂]n, and the dimeric structure is favored under specific conditions. wikipedia.org

| Precursor | Reagent | Solvent | Key Condition | Product |

|---|---|---|---|---|

| Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O) | Carbon Monoxide (CO) | Methoxyethanol | Hot Solution / Reflux | Tricarbonyldichlororuthenium(II) dimer ([Ru(CO)₃Cl₂]₂) |

Green Chemistry Approaches in Ruthenium Complex Synthesis

In line with the growing emphasis on sustainable chemical processes, green chemistry principles are being applied to the synthesis of ruthenium complexes. While specific green methods for tricarbonyldichlororuthenium(II) dimer are not widely documented, analogous approaches for other ruthenium complexes highlight potential sustainable pathways.

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), offers a solvent-free or solvent-reduced alternative to traditional solution-phase synthesis. mdpi.comresearchgate.net This approach is recognized for its sustainability due to the significant reduction in solvent waste. mdpi.com

For example, a manual grinding protocol has been successfully developed for the sustainable synthesis of ruthenium carboxylate complexes, starting from [RuCl₂(PPh₃)₃] and metal carboxylates. mdpi.com Similarly, ruthenium trisbipyridyl complexes, which can be challenging to prepare in solution, have been synthesized in high yields with reduced reaction times using ball-milling techniques. rsc.orgrsc.org These mechanochemical methods demonstrate higher efficiency and a better environmental footprint compared to conventional solvent-based routes. researchgate.netrsc.org

| Method | Conditions | Reaction Time | Yield | Key Advantage |

|---|---|---|---|---|

| Conventional Solution Chemistry | Ethylene (B1197577) glycol, 160 °C (Microwave) | 15 min | High | Established method |

| Mechanochemical (Ball-Milling) | Room Temperature, 30 Hz | 1.5 - 3.5 hours | High (e.g., 92%) | Solvent-less, avoids high boiling point solvents |

The selection of a solvent plays a crucial role in the sustainability of a chemical process. nih.gov Traditional solvents like N-methylpyrrolidinone (NMP) or dimethylformamide (DMF) are often effective but are considered toxic and hazardous. researchgate.net Research into ruthenium-catalyzed reactions has focused on replacing these with greener alternatives.

Water is an ideal green solvent as it is non-toxic, non-flammable, and environmentally benign. nih.gov It has been successfully used as a medium for several ruthenium-catalyzed reactions. nih.govroyalsocietypublishing.org Other sustainable options that have been explored for ruthenium catalysis include dimethyl carbonate (DMC), 2-methyltetrahydrofuran, and deep-eutectic solvents. rsc.org These solvents reduce the environmental impact without compromising the reaction's efficiency. rsc.org

Derivatization of Tricarbonyldichlororuthenium(II) Dimer

Tricarbonyldichlororuthenium(II) dimer is a valuable precursor for the synthesis of a diverse array of other ruthenium complexes through ligand substitution and other reactions. wikipedia.org

The chloride bridges in the dimer can be cleaved by coordinating solvents or ligands, leading to monomeric species that can be further functionalized. For instance, in tetrahydrofuran (B95107) (THF), the dimer can form [RuCl₂(CO)₃(THF)], which can then react with other ligands. rsc.org

Key derivatization reactions include:

Reaction with bases: Treatment with potassium hydroxide (B78521) in alcohol leads to the formation of the cluster compound triruthenium dodecacarbonyl (Ru₃(CO)₁₂). wikipedia.org

Reaction with amino acids: It reacts with glycine (B1666218) to yield tricarbonylchloroglycinatoruthenium(II). wikipedia.org

Reaction with N-donor ligands: Aromatic nitrogen-containing ligands react with the dimer to form various products, including mononuclear complexes like [Ru(N)(CO)₃Cl₂] and bridged species. researchgate.net

Reaction with chalcogenoethers: The dimer reacts with thioethers, selenoethers, or telluroethers (ERR') to form complexes of the type [RuCl₂(CO)₂(ERR')₂]. rsc.org

Synthesis of catalysts: The dimer is used to synthesize racemization catalysts by reacting it with specific cyclopentadienyl-type ligands. sigmaaldrich.com

| Reactant | Resulting Derivative Compound | Reference |

|---|---|---|

| Potassium Hydroxide (in alcohol) | Triruthenium dodecacarbonyl (Ru₃(CO)₁₂) | wikipedia.org |

| Glycine | Tricarbonylchloroglycinatoruthenium(II) | wikipedia.org |

| Aromatic Nitrogen Donor Ligands (N) | [Ru(N)(CO)₃Cl₂] and other complexes | researchgate.net |

| Chalcogenoethers (ERR') | [RuCl₂(CO)₂(ERR')₂] | rsc.org |

Advanced Spectroscopic and Computational Analysis

Spectroscopic Characterization Techniques for Elucidating Structure and Dynamics

Spectroscopic techniques are indispensable for characterizing the structural features and dynamic processes of [Ru(CO)₃Cl₂]₂ and its derivatives. These methods probe the molecule's vibrational modes, electronic transitions, and nuclear environments, offering insights into its behavior during chemical reactions.

Two-dimensional infrared (2D IR) spectroscopy is a powerful nonlinear technique that maps the correlation between vibrational modes, providing information on molecular structure, vibrational coupling, and dynamics on a picosecond timescale. acs.orgwikipedia.org Unlike linear IR spectra that present a single frequency axis, 2D IR spreads the vibrational information across two axes, generating a correlation spectrum that reveals interactions between different vibrational modes and their evolution over time. wikipedia.org

This technique has been pivotal in clarifying the complex reaction pathways of [Ru(CO)₃Cl₂]₂ (also known as CORM-2) in solution. A study utilizing 2D IR spectroscopy to investigate the dissolution of [Ru(CO)₃Cl₂]₂ in dimethyl sulfoxide (B87167) (DMSO) challenged simpler models based on 1D spectroscopy. acs.org The research demonstrated that the release of carbon monoxide (CO) is not a straightforward process but involves multiple, slow reaction pathways with several distinct ruthenium-containing products. acs.org The cross-peaks in the 2D IR spectra provided direct evidence of chemical exchange and intermolecular interactions between these different product species. acs.org By analyzing the unique vibrational modes, coupling dynamics, and intramolecular vibrational energy redistribution (IVR), the study precisely identified the final products, revealing a more complicated mechanism than previously understood. acs.org

Table 1: Species Identified by 2D IR Spectroscopy upon Dissolution of [Ru(CO)₃Cl₂]₂ in DMSO

| Identified Species | Key Finding from 2D IR | Reference |

| Product A | Final product identified through unique vibrational signatures. | acs.org |

| Product B | Characterized by distinct cross-peaks indicating its formation pathway. | acs.org |

| Product C | Dynamics of its formation and interaction with other species were tracked. | acs.org |

| Product E | Identified as another stable final product in the complex reaction mixture. | acs.org |

This table is based on findings that challenge classic 1D spectroscopic results by using 2D IR to reveal multiple products and complex reaction dynamics.

Fourier-transform infrared (FT-IR) spectroscopy is a fundamental tool for monitoring the reactivity of metal carbonyl complexes, including [Ru(CO)₃Cl₂]₂. The technique is highly sensitive to the stretching vibrations of the carbon monoxide (CO) ligands, which appear in a distinct region of the spectrum (typically 1900–2150 cm⁻¹). rsc.orghzdr.de The frequency of the ν(CO) band is sensitive to the electronic environment of the ruthenium center; changes in ligands, oxidation state, or coordination geometry result in predictable shifts in these bands. researchgate.net

Researchers have used FT-IR to monitor the photo-induced release of CO from various ruthenium(II) carbonyl complexes in solution. hzdr.de By recording spectra at different time intervals during UV irradiation, the decrease in the intensity of the ν(CO) bands corresponding to the parent complex and the appearance of new bands can be tracked, allowing for kinetic analysis of the CO release process. hzdr.de Similarly, reactions of ruthenium carbonyl clusters with various reagents can be monitored by observing the shifts in the carbonyl stretching frequencies, which indicate the formation of new species. acs.orgfrontiersin.org For instance, the reaction of Ru₃(CO)₁₂ with pyridine-alcohol ligands results in new trinuclear complexes with characteristic terminal CO absorption peaks in the 1906–1950 cm⁻¹ range. frontiersin.org

Table 2: Representative FT-IR Carbonyl Stretching Frequencies (ν(CO)) for Ruthenium Complexes

| Complex/Species | ν(CO) (cm⁻¹) | Comments | Reference |

| [6-bromopyCH(Ph)O]₂Ru₃(CO)₈ | 2087, 2022, 1998, 1966, 1910 | Multiple bands for terminal CO ligands. | frontiersin.org |

| [6-bromopyC(Me)₂O]₂Ru₃(CO)₈ | 2080, 2007, 1966, 1906 | Frequencies shift with ligand substitution. | frontiersin.orgnih.gov |

| Cationic Ru₄(CO)₁₄⁺ | ~2100, ~1950 | Bands for terminal and bridging CO ligands. | rsc.org |

| Cationic Ru₆(CO)₁₈⁺ | ~2075, ~1925 | Bands shift with cluster size and charge. | rsc.org |

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure of the absorbing atom. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information on the oxidation state and coordination geometry of the ruthenium center. acs.orgscm.com The energy of the absorption edge is sensitive to the oxidation state of the metal; for example, the Ru K-edge energy for Ru⁰ is around 22117-22119 eV, while for Ru⁴⁺ in RuO₂ it is around 22127-22128 eV. acs.orgresearchgate.net This allows for the in-situ monitoring of changes in the ruthenium oxidation state during a catalytic cycle or reaction, providing critical information on the evolution of active species. researchgate.netresearchgate.net

EXAFS provides information about the local atomic environment around the ruthenium atom, including bond distances, coordination numbers, and the identity of neighboring atoms. nih.govacs.org The analysis of EXAFS spectra can distinguish between different types of bonds, such as Ru-O and Ru-Ru scattering, at characteristic distances. acs.org This makes it an invaluable tool for characterizing the structure of reaction intermediates or the active sites of catalysts derived from [Ru(CO)₃Cl₂]₂.

Table 3: Information Derived from XAS for Ruthenium Species

| Technique | Parameter | Information Provided | Example Reference |

| XANES | Absorption Edge Energy | Oxidation state of Ruthenium (e.g., Ru⁰, Ru³⁺, Ru⁴⁺). | acs.orgresearchgate.net |

| XANES | Pre-edge & Edge Features | Coordination geometry (e.g., octahedral, tetrahedral). | scm.com |

| EXAFS | Scattering Paths | Identity and distance of neighboring atoms (e.g., Ru-C, Ru-Cl, Ru-O, Ru-Ru). | acs.orgacs.org |

| EXAFS | Coordination Number | Number of nearest neighbors around the Ru center. | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and bonding in the diamagnetic derivatives of [Ru(CO)₃Cl₂]₂.

¹H NMR is used to characterize the organic ligands attached to the ruthenium center. The chemical shifts and coupling patterns of the protons provide definitive evidence for the ligand's structure and its coordination mode. For instance, in trinuclear ruthenium complexes bearing pyridine-alkoxide ligands, the disappearance of the ligand's -OH proton signal and the upfield shift of the methyne proton adjacent to the oxygen confirm the deprotonation and coordination of the alcohol group. frontiersin.org In ruthenium hydride complexes, the hydride ligands give characteristic resonances at very high field (negative ppm values). acs.org

Table 4: Representative NMR Data for Ruthenium Carbonyl Complexes

| Nucleus | Complex Type | Representative Chemical Shift (δ, ppm) | Comments | Reference |

| ¹H | Trinuclear Ru-alkoxide | 5.5–6.1 (methyne H) | Shift confirms coordination of the alkoxide. | frontiersin.org |

| ¹H | Ru-hydride cluster | -20.02 | Characteristic upfield shift for hydride ligands. | acs.org |

| ¹³C | Diruthenium(I) sawhorse | ~204 (Ru-CO) | Terminal carbonyl region. | nih.gov |

| ¹³C | Cationic [Ru(CO)₆]²⁺ | 179.9 (Ru-CO) | Chemical shift is sensitive to charge and structure. | rsc.org |

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is a vital tool for the characterization of ruthenium carbonyl complexes and the study of their reactivity. It provides precise mass-to-charge ratio (m/z) information, allowing for the confirmation of molecular weights and the identification of reaction products. rsc.org

ESI-MS is especially powerful for studying ligand exchange processes. By monitoring the reaction mixture over time, the disappearance of reactant ions and the appearance of product ions can be observed. Tandem MS (MS/MS) experiments can be performed on selected ions to induce fragmentation, which provides structural information and helps to identify the specific sites of ligand coordination. nih.gov For example, LC-MS/MS has been used to identify the specific amino acid residues (e.g., N-terminal alanine, asparagine, histidine) that coordinate to a ruthenium center after a chloride ligand is displaced from a precursor complex. nih.gov This methodology is directly applicable to studying the interaction of [Ru(CO)₃Cl₂]₂ and its derivatives with biological molecules. ESI-MS has also been used to probe the intermediates and mechanisms of catalytic reactions involving ruthenium complexes. acs.org

Table 5: Applications of Mass Spectrometry in Ruthenium Complex Analysis

| MS Technique | Application | Information Obtained | Reference |

| ESI-MS | Product Identification | Molecular weight confirmation of new complexes. | rsc.org |

| LC-MS | Monitoring Reactions | Tracking the formation of products from reactants over time. | nih.gov |

| Tandem MS (MS/MS) | Structural Elucidation | Fragmentation patterns reveal ligand connectivity and coordination sites. | nih.gov |

| ESI-MS | Mechanistic Studies | Identification of intermediates in a reaction pathway. | acs.org |

Computational Investigations of Electronic Structure and Reactivity

Computational chemistry, primarily through Density Functional Theory (DFT), serves as a powerful partner to experimental studies of ruthenium carbonyl complexes. researchgate.net DFT calculations allow for the prediction of molecular geometries, vibrational frequencies, and electronic structures, providing a deeper understanding of bonding and reactivity. rsc.org

One of the key applications of DFT is the simulation of IR spectra. Calculated harmonic vibrational frequencies for CO ligands can be compared with experimental FT-IR spectra to assign observed bands and confirm structural assignments for reactants, intermediates, and products. hzdr.deacs.orgrsc.org This synergy is particularly crucial for identifying transient species that are difficult to isolate and characterize experimentally. acs.org

Furthermore, DFT is extensively used to map out entire reaction pathways. By calculating the energies of reactants, transition states, and products, a free-energy profile for a proposed mechanism can be constructed. acs.org This allows for the identification of the rate-determining step and provides insights into the factors controlling reaction outcomes. For example, a DFT study on a ruthenium-catalyzed C-H allylation reaction successfully identified the C-H activation step as rate-determining and computed a kinetic isotope effect that matched experimental observations. acs.org Such calculations can elucidate the subtle electronic and steric effects that govern the reactivity and selectivity of catalysts derived from [Ru(CO)₃Cl₂]₂.

Table 6: Key Insights from DFT Calculations on Ruthenium Complexes

| Calculation Type | Output Data | Application | Reference |

| Geometry Optimization | Bond lengths, bond angles, molecular structure. | Prediction of ground-state structures of stable molecules and intermediates. | rsc.orgnih.gov |

| Frequency Calculation | Vibrational frequencies (e.g., ν(CO)), zero-point energies. | Simulation and assignment of experimental IR spectra. | hzdr.deacs.org |

| Transition State Search | Structure and energy of transition states. | Identification of the highest energy barrier in a reaction. | acs.org |

| Reaction Pathway Mapping | Free-energy profile (ΔG). | Elucidation of reaction mechanisms and determination of rate-limiting steps. | acs.org |

| Electronic Structure Analysis | Molecular orbital energies, charge distribution. | Understanding bonding (e.g., π-backbonding) and predicting sites of reactivity. | nih.gov |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the properties of transition metal complexes like tricarbonyldichlororuthenium(II) dimer. Its balance of computational cost and accuracy allows for detailed exploration of complex reaction mechanisms and electronic structures.

DFT simulations, often in conjunction with advanced experimental techniques such as two-dimensional infrared (2D IR) spectroscopy, have been instrumental in mapping out the pathways of carbon monoxide (CO) release from [Ru(CO)₃Cl₂]₂. When dissolved in a coordinating solvent such as dimethyl sulfoxide (DMSO), the dimer undergoes a series of ligand exchange and structural rearrangement steps.

The process is not a simple, single-step dissociation. Instead, it involves multiple, complex reaction pathways. DFT calculations propose that the initial step involves the substitution of a bridging chloride ligand by a DMSO molecule, leading to the cleavage of the dimeric structure. This is followed by the sequential replacement of CO ligands by solvent molecules. The release of CO is often a slow and intricate process, with several intermediate species being formed. These intermediates can be identified and characterized by comparing their calculated vibrational frequencies with experimental IR spectra. The combination of theoretical modeling and experimental observation provides a comprehensive picture of the dynamic processes governing CO release.

While specific studies on the bond delocalization indices for tricarbonyldichlororuthenium(II) dimer are not extensively documented, the nature of the bonding in this and related ruthenium carbonyl complexes can be thoroughly analyzed using methods such as Natural Bond Orbital (NBO) analysis. NBO analysis provides insights into the electron density distribution and the nature of the chemical bonds, which is conceptually similar to what bond delocalization indices would reveal.

Ru-CO Interactions: The bond between ruthenium and the carbonyl ligand is a classic example of synergic bonding. It consists of a σ-donation from the highest occupied molecular orbital (HOMO) of the CO molecule to a vacant d-orbital on the ruthenium atom. This is accompanied by a π-backdonation from a filled d-orbital of the ruthenium into the lowest unoccupied molecular orbital (LUMO), which is a π* antibonding orbital of the CO ligand. NBO analysis of similar Ru(II) carbonyl complexes shows that both the donation and backdonation components are crucial for the stability of the Ru-CO bond. The Wiberg Bond Index (WBI), a measure of bond order calculated from NBO analysis, for a typical Ru-CO bond is found to be around 1.1-1.4, indicating a bond order slightly greater than a single bond due to the backdonation component. nih.gov

Ru-Ru Interactions: In the dimeric structure of [Ru(CO)₃Cl₂]₂, the two ruthenium centers are bridged by two chloride ligands. DFT calculations on related dinuclear ruthenium complexes have shown that a direct Ru-Ru bond may not be present. nih.gov The interaction between the metal centers is often mediated by the bridging ligands, forming three-center-two-electron bonds. nih.gov The electron localization function (ELF) is another tool that can be used to visualize and quantify the nature of such interactions. nih.gov An ELF analysis would likely show that the electron density is localized in the basins of the bridging ligands, rather than directly between the two ruthenium atoms, indicating an absence of a direct metal-metal bond. nih.gov

The following table summarizes typical bond order values for related ruthenium carbonyl complexes, which provide an indication of the expected bond delocalization in the tricarbonyldichlororuthenium(II) dimer.

| Bond | Typical Wiberg Bond Index (WBI) | Nature of Interaction |

| Ru-CO | 1.1 - 1.4 | Synergic bonding with both σ-donation and π-backdonation, resulting in a bond order greater than one. |

| C-O | ~2.0 - 2.2 | The triple bond of free CO is weakened to a double-bond-like character due to π-backdonation into its π* orbitals. |

| Ru-Cl (bridging) | ~0.4 - 0.6 | Primarily ionic with some covalent character, mediating the interaction between the two ruthenium centers. |

DFT calculations are crucial for determining the thermodynamics of reaction pathways, including ligand exchange and CO release. By calculating the Gibbs free energy (ΔG) of reactants, transition states, and products, a detailed energy profile of a reaction can be constructed.

A fundamental application of DFT is the optimization of molecular geometries to find the lowest energy structure. For tricarbonyldichlororuthenium(II) dimer, DFT calculations predict a structure with two ruthenium atoms bridged by two chlorine atoms. Each ruthenium atom is also coordinated to three carbonyl ligands, resulting in a distorted octahedral geometry around each metal center. The optimized geometry provides key structural parameters such as bond lengths and angles.

Electronic density plots, derived from the calculated wavefunction, offer a visual representation of the electron distribution within the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. In many ruthenium carbonyl complexes, the HOMO is often localized on the metal d-orbitals, while the LUMO is typically centered on the π* orbitals of the carbonyl ligands. The energy gap between the HOMO and LUMO is an important parameter that influences the reactivity and spectroscopic properties of the complex.

The table below presents typical calculated bond lengths for related ruthenium(II) carbonyl complexes, which are expected to be similar to those in the tricarbonyldichlororuthenium(II) dimer.

| Bond | Typical Calculated Bond Length (Å) |

| Ru-C (CO) | 1.90 - 2.00 |

| C-O (CO) | 1.14 - 1.16 |

| Ru-Cl | 2.40 - 2.50 |

For a dinuclear complex like [Ru(CO)₃Cl₂]₂, the possibility of different isomeric forms exists. These could include isomers with different arrangements of the bridging and terminal ligands, or different stereochemistries around the ruthenium centers. DFT calculations can be used to determine the relative energies of these different isomers. By comparing the total electronic energies of the optimized geometries of each isomer, the most stable form can be identified. The energy differences between isomers can provide insights into the likelihood of their existence and interconversion. For many dinuclear metal carbonyl halides, the isomer with bridging halides is generally found to be the most stable.

Ab Initio Calculations

Ab initio calculations are another class of quantum chemical methods that are based on first principles, without the use of empirical parameters. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory fall under this category. While DFT is generally more computationally efficient for large transition metal complexes, ab initio methods can provide a benchmark for the accuracy of DFT results.

For a molecule like tricarbonyldichlororuthenium(II) dimer, Hartree-Fock calculations would provide a basic description of the electronic structure, but would neglect electron correlation, which is important for accurately describing the properties of transition metal complexes. More advanced ab initio methods like MP2 or CCSD(T) would provide a more accurate description by including electron correlation, but at a significantly higher computational cost. acs.org

Comparative studies on other ruthenium complexes have shown that while DFT methods with appropriate functionals can provide results in good agreement with experimental data, high-level ab initio calculations are valuable for validating these results and for cases where DFT may not be sufficiently accurate. researchgate.net Due to the computational expense, dedicated ab initio studies on the tricarbonyldichlororuthenium(II) dimer are less common than DFT studies.

Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis for Bonding Characterization

The Quantum Theory of Atoms-in-Molecules (QTAIM) offers a profound framework for analyzing the chemical bonding within "Tricarbonyldichlororuthenium(II) dimer," scientifically known as [RuCl₂(CO)₃]₂. This methodology partitions the electron density of a molecule into atomic basins, allowing for an unambiguous definition of atoms and the bonds that connect them. researchgate.net The analysis centers on the topological features of the electron density, ρ(r), particularly its critical points where the gradient of the electron density vanishes (∇ρ(r) = 0). uobaghdad.edu.iq

Of primary interest are the bond critical points (BCPs), which exist between any two atoms linked by a bond path. researchgate.net The properties of the electron density at these BCPs provide quantitative insights into the nature and strength of the chemical bonds. Key descriptors include the electron density itself (ρ(b)), the Laplacian of the electron density (∇²ρ(b)), and various energy densities. scispace.com

While direct QTAIM analysis on the specific [RuCl₂(CO)₃]₂ dimer is not extensively documented in the cited literature, a detailed theoretical investigation on a closely related di-bridged diruthenium carbonyl cluster, [Cp‡Ru(μ-Cl)]₂, provides valuable and transferable insights into the bonding interactions within the Ru₂(μ-Cl)₂ core, which is structurally analogous to that in "Tricarbonyldichlororuthenium(II) dimer". sciencearchives.org

Analysis of the Ru-Cl Bridging Bonds

In the analogous diruthenium chloro-bridged cluster, the QTAIM analysis of the Ruthenium-Chlorine (Ru-Cl) bonds reveals characteristics of an open-shell interaction. sciencearchives.org The topological properties computed for these bonds show electron density values (ρ(b)) significantly greater than zero, positive values for the Laplacian (∇²ρ(b)), and small negative values for the total energy density (H(b)). sciencearchives.org

A positive Laplacian (∇²ρ(b) > 0) is indicative of a depletion of electron density at the BCP, which is characteristic of closed-shell interactions, such as ionic bonds, or polar covalent bonds. The small negative value of the total energy density (H(b)), which is the sum of the kinetic energy density G(b) and potential energy density V(b), suggests a degree of covalent character, as it signifies a stabilization resulting from the accumulation of potential energy. sciencearchives.org

The following table summarizes the calculated topological parameters at the bond critical points for the Ru-Cl bonds in the analogous [Cp‡Ru(μ-Cl)]₂ cluster. sciencearchives.org

| Bond | ρ(b) (eÅ⁻³) | ∇²ρ(b) (eÅ⁻⁵) | G(b) (he⁻¹) | V(b) (he⁻¹) | H(b) (he⁻¹) | ε(b) |

| Ru(1)-Cl(1) | 0.054 | 0.236 | 0.063 | -0.066 | -0.003 | 0.644 |

| Ru(1)-Cl(2) | 0.053 | 0.232 | 0.061 | -0.064 | -0.003 | 0.671 |

| Ru(2)-Cl(1) | 0.054 | 0.232 | 0.061 | -0.064 | -0.003 | --- |

| Ru(2)-Cl(2) | 0.054 | 0.236 | 0.063 | -0.066 | -0.003 | --- |

Table 1: Selected topological parameters at the Ru-Cl bond critical points for the analogous cluster [Cp‡Ru(μ-Cl)]₂. Data sourced from a theoretical study by Hassan et al. sciencearchives.org

Characterization of the Ru-Ru Interaction

A significant finding in the QTAIM analysis of related chloro-bridged diruthenium complexes is the absence of a direct bond critical point or a bond path between the two ruthenium metal centers. sciencearchives.org This indicates that there is no direct, formal Ru-Ru bond in the topological sense. The presence of the robust bridging chlorine ligands disrupts this direct metal-metal connectivity. sciencearchives.org

However, the absence of a BCP does not mean there is no interaction. A significant delocalization index between the ruthenium atoms is often computed, suggesting a considerable indirect interaction mediated through the bridging chlorine atoms. sciencearchives.orgresearchgate.net This scenario leads to the proposal of a multicenter interaction within the Ru₂Cl₂ core. Specifically, a 4-center–4-electron (4c–4e) interaction has been suggested for the bridged regions of these clusters. sciencearchives.org This complex bonding situation is a common feature in many bridged transition metal dimers. researchgate.netnih.gov

Nature of the Ru-CO Bonds

For the terminal Ruthenium-Carbonyl (Ru-CO) bonds, data from various ruthenium carbonyl clusters can provide an expected characterization. The Ru-C bonds are expected to exhibit higher electron density and a negative Laplacian, characteristic of a shared-shell (covalent) interaction. The analysis of the Ru-CO interaction via QTAIM typically reflects the Dewar-Chatt-Duncanson model, showing both σ-donation from the carbonyl to the metal and π-back-donation from the metal to the carbonyl. uniovi.es

The table below presents average topological data for Ru-C bonds from a related ruthenium carbonyl cluster, which can be considered representative for the terminal carbonyl ligands in "Tricarbonyldichlororuthenium(II) dimer". sciencearchives.org

| Bond | ρ(b) (eÅ⁻³) | ∇²ρ(b) (eÅ⁻⁵) | G(b) (he⁻¹) | V(b) (he⁻¹) | H(b) (he⁻¹) |

| Ru-C (avg) | 0.297 | 0.668 | 0.114 | -0.282 | -0.396 |

Table 2: Average topological parameters for Ru-C bonds in a related ruthenium carbonyl complex. Data sourced from Hassan et al. sciencearchives.org

The high electron density and significantly negative total energy density (H(b)) for the Ru-C bond are consistent with a strong, covalent-type interaction. The positive Laplacian is common for metal-ligand bonds involving d-orbitals.

Reaction Mechanisms and Pathways

Ligand Exchange Dynamics and Intermolecular Interactions

The dimeric structure of [Ru(CO)₃Cl₂]₂ serves as a stable precursor that readily undergoes dissociation and ligand exchange, particularly in coordinating solvents. These initial steps are crucial in activating the complex for further reactivity.

Tricarbonyldichlororuthenium(II) dimer is insoluble in water but can be dissolved in coordinating organic solvents like dimethyl sulfoxide (B87167) (DMSO). researchgate.netrsc.org This dissolution is not a simple physical process but a chemical reaction where the solvent actively participates in breaking the dimer. The DMSO molecules displace the bridging chloride ligands that hold the two ruthenium centers together. researchgate.net This solvation-induced process leads to the formation of a monomeric ruthenium(II) carbonyl complex, fac-[RuCl₂(CO)₃(DMSO)]. rsc.org

This initial monomer can undergo further ligand substitution with DMSO, where a carbonyl (CO) ligand is replaced by another DMSO molecule. This subsequent step results in the formation of cis,cis,trans-[RuCl₂(CO)₂(DMSO)₂] and is accompanied by the release of carbon monoxide. rsc.org The reaction sequence can be summarized as follows:

[Ru(CO)₃Cl₂]₂ + 2 DMSO → 2 fac-[RuCl₂(CO)₃(DMSO)] fac-[RuCl₂(CO)₃(DMSO)] + DMSO → cis,cis,trans-[RuCl₂(CO)₂(DMSO)₂] + CO

The process is complex, and the resulting solution is often a heterogeneous mixture of these species, with the equilibrium and speciation depending on factors like the age of the solution. researchgate.net

As established, the primary reaction of the dimer in a coordinating solvent like DMSO is the cleavage of the chloride bridges to yield identical mononuclear ruthenium(II) complexes. researchgate.netrsc.org The initial product is the monomer fac-[RuCl₂(CO)₃(DMSO)], which can then convert to various isomers of [RuCl₂(CO)₂(DMSO)₂]. rsc.org While the formation of monomers is the most well-documented pathway in solvents like DMSO or tetrahydrofuran (B95107) (THF), the possibility of forming higher-order polymeric species under different conditions exists, particularly with bridging ligands. psu.edursc.org For instance, reactions with certain aromatic nitrogen ligands can yield bridged complexes like [Ru(CO)₃Cl₂]₂(N), where 'N' is a bridging, non-chelating ligand. researchgate.net

| Compound | Formula | Description | Reference |

| Tricarbonyldichlororuthenium(II) dimer | [Ru(CO)₃Cl₂]₂ | Starting dimeric complex | rsc.org |

| fac-[RuCl₂(CO)₃(DMSO)] | C₃H₆Cl₂O₄RuS | Initial monomer formed by dimer cleavage in DMSO | rsc.org |

| cis,cis,trans-[RuCl₂(CO)₂(DMSO)₂] | C₄H₁₂Cl₂O₄RuS₂ | Monomer formed after substitution of a CO ligand by DMSO | rsc.org |

| cis,cis,cis-[RuCl₂(CO)₂(DMSO)₂] | C₄H₁₂Cl₂O₄RuS₂ | More stable isomer of the dicarbonyl-bis(DMSO) species | rsc.org |

In complex media, especially those containing water or other nucleophiles, several reaction pathways can compete. When [Ru(CO)₃Cl₂]₂ is dissolved in solvents containing water, the coordinated carbonyl ligands become susceptible to nucleophilic attack by water or hydroxide (B78521) ions. researchgate.netpsu.edu This leads to the formation of hydroxycarbonyl (B1239141) intermediates, [Ru(CO)₂{C(O)OH}Cl₂]⁻, which can subsequently decarboxylate to release carbon dioxide (CO₂) and a ruthenium hydride species. psu.edu This pathway is a key component of the water-gas shift reaction (WGSR) and represents a significant competitive reaction that can diminish the release of CO in aqueous environments. psu.eduuniovi.es

Furthermore, in alcoholic media, aromatic nitrogen ligands can act as bases, promoting the formation of alkoxide ions (RO⁻) from the solvent. These alkoxides can then attack a carbonyl ligand, leading to the formation of stable alkoxycarbonyl complexes of the type [Ru(N–N)(CO)₂Cl(COOR)]. researchgate.net Therefore, the ultimate fate of the ruthenium complex is a delicate balance between solvent-induced ligand substitution, nucleophilic attack on carbonyl ligands, and reactions with other substrates present in the medium.

Reactivity with Specific Substrates and Reagents

The ruthenium centers in [Ru(CO)₃Cl₂]₂ and its monomeric derivatives are electrophilic and readily react with a variety of nucleophiles and two-electron donor ligands, leading to the substitution of chloride or carbonyl ligands.

The reaction of [Ru(CO)₃Cl₂]₂ with strong nucleophiles often results in the substitution of the chloride ligands or addition to a carbonyl group. A clear example is the reaction with lithium amidinates, which are potent nitrogen-based nucleophiles. The reaction of the dimer with lithium N,N'-di-isopropylacetamidinate leads to the displacement of the chloride ligands to form the monomeric, six-coordinate complex Ru(iPr-Me-amd)₂(CO)₂, which adopts a cis-dicarbonyl geometry. harvard.edu

Nucleophilic attack can also occur at the carbon atom of a coordinated CO ligand, which is polarized and electrophilic. Strong nucleophiles like hydroxide (OH⁻) readily attack a carbonyl group to form a hydroxycarbonyl (or carboxylic acid) ligand. psu.edu This intermediate is often unstable and can undergo decarboxylation. psu.edu Similarly, in alcoholic solvents, alkoxide ions (RO⁻) can attack a CO ligand to produce stable alkoxycarbonyl complexes. researchgate.net While specific reactions with simple halide or pseudohalide ions to displace existing chloride ligands are less commonly detailed, the principle of nucleophilic substitution at the metal center or addition at the carbonyl ligand is a fundamental aspect of the dimer's reactivity.

Two-electron donor ligands, such as phosphines and N-heterocyclic carbenes (NHCs), are soft ligands that readily react with the soft Ru(II) center of the dimer, typically displacing CO or solvent ligands.

Phosphines: The reaction of [Ru(CO)₃Cl₂]₂ with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) leads to the substitution of carbonyl ligands. The reaction of the monomeric THF adduct, [Ru(CO)₃Cl₂(thf)], with PPh₃ involves the initial displacement of the labile THF ligand, followed by steps that can ultimately lead to the formation of dicarbonyl products such as the well-known Roper's complex, Ru(CO)₂(PPh₃)₃, via intermediates. psu.edu Refluxing the dimer with bidentate phosphinoamine ligands also results in the substitution of CO, affording cis-[Ru(CO)₂Cl₂(ligand)] complexes. researchgate.net

N-heterocyclic carbenes (NHCs): NHCs are strong σ-donor ligands that form very stable bonds with ruthenium. The reaction of [Ru(CO)₃Cl₂]₂ with an imidazolium (B1220033) salt (an NHC pre-ligand) in the presence of a base, or directly with a free carbene, results in the formation of Ru-NHC complexes. For example, reaction with a phosphine-functionalized imidazolium pro-ligand yields a monomeric, octahedral complex where the NHC coordinates to the ruthenium center. iucr.org This reaction can also be accompanied by intramolecular C-H activation (orthometalation) if sterically accessible C-H bonds are present on the NHC's substituents. iucr.org

Germylenes: The reactivity of [Ru(CO)₃Cl₂]₂ with germylenes is not extensively documented in the reviewed literature. However, related chemistry with the triruthenium cluster, [Ru₃(CO)₁₂], shows that diaminogermylenes react to form either mononuclear complexes of the type [Ru{Ge(R)₂}₂(CO)₃] or larger clusters containing Ru-Ge bonds, depending on the steric bulk of the germylene. uniovi.esnih.gov This suggests that germylenes can act as effective ligands for ruthenium carbonyl species, likely displacing CO ligands.

| Reagent Type | Example Reagent | Typical Product(s) | Reaction Type | Reference |

| Nucleophile | Lithium N,N'-di-iso-propylacetamidinate | Ru(amidinate)₂(CO)₂ | Ligand Substitution (Cl⁻) | harvard.edu |

| Nucleophile | Hydroxide (OH⁻) | [Ru(CO)₂{C(O)OH}Cl₂(L)]⁻ | Nucleophilic addition to CO | psu.edu |

| Two-Electron Donor | Triphenylphosphine (PPh₃) | Ru(CO)₂(PPh₃)₃, [Ru(CO)₂Cl₂(PPh₃)₂] | Ligand Substitution (CO) | psu.edu |

| Two-Electron Donor | N-Heterocyclic Carbene (NHC) | [Ru(NHC)Cl(CO)₂(ligand fragment)] | Ligand Substitution / C-H activation | iucr.org |

Mechanistic Insights into Catalytic Cycles

Tricarbonyldichlororuthenium(II) dimer is a stable, 18-electron complex that serves as a convenient and common starting material in ruthenium chemistry. wikipedia.org Its role as a pre-catalyst necessitates an activation step to generate a catalytically active, coordinatively unsaturated species. Several pathways for this activation have been identified.

One primary activation mechanism involves the cleavage of the chloride bridges by a coordinating solvent or an incoming ligand. rsc.org For example, in a coordinating solvent like tetrahydrofuran (THF), the dimer can dissociate to form a monomeric species, fac-[RuCl₂(CO)₃(THF)]. This solvent-ligated complex is more reactive than the parent dimer because the solvent molecule can be easily displaced by a substrate or another ligand. rsc.org

Another activation route is through ligand substitution . An incoming ligand (L) can react with the dimer, cleaving the bridges and subsequently substituting one of the carbonyl (CO) ligands to form complexes such as cis-[RuCl₂(CO)₂L₂]. This process generates a new ruthenium complex with different steric and electronic properties, which may be the active catalyst for a specific transformation. rsc.orgharvard.edu

Furthermore, the dimer exists in an equilibrium involving the loss of a CO ligand . In solution, it can lose carbon monoxide to form a polymeric species, [RuCl₂(CO)₂]₂ₙ. wikipedia.org This decarbonylation process generates a vacant coordination site on the ruthenium center, making it more susceptible to coordination by a substrate, thereby initiating the catalytic cycle.

Table 2: Activation Pathways of [RuCl₂(CO)₃]₂ Pre-catalyst

| Activation Pathway | Description | Resulting Species |

| Bridge Cleavage | The two chloride bridges are cleaved by a coordinating solvent (Solv) or Lewis base (L). | Monomeric fac-[RuCl₂(CO)₃(Solv)] or trans-[RuCl₂(CO)₃(L)] |

| Ligand Substitution | An incoming ligand (L) displaces a CO ligand, typically after bridge cleavage. | Monomeric cis-[RuCl₂(CO)₂L₂] |

| Decarbonylation | The dimer loses CO ligands to form a less saturated species. | Polymeric [RuCl₂(CO)₂]₂ₙ or other unsaturated species |

The specific activation pathway that is operative depends on the reaction conditions, including the solvent, the nature of the reactants and any additional ligands present in the system.

Once the tricarbonyldichlororuthenium(II) dimer pre-catalyst is activated to a monomeric Ru(II) species, a variety of intermediates can be formed that participate in the catalytic cycle. The nature of these intermediates is highly dependent on the specific reaction being catalyzed.

In the context of C-H functionalization , the most critical intermediate is the cyclometalated ruthenium complex , or ruthenacycle. rsc.org This species is formed after the initial activated catalyst coordinates to a directing group on the substrate and subsequently cleaves a nearby C-H bond. acs.orgresearchgate.net This ruthenacycle is the nexus of the catalytic cycle; it is the species that typically reacts with the second substrate (e.g., an alkene or aryl halide). For example, in an alkenylation reaction, the alkene inserts into the Ru-C bond of the ruthenacycle. Subsequent β-hydride elimination and reductive elimination release the final product and regenerate the active catalyst. researchgate.net

For hydrogenation and transfer hydrogenation reactions , ruthenium-hydride complexes are key intermediates. nih.govresearchgate.net After activation, the Ru(II) center can react with a hydrogen source (such as H₂ or isopropanol) to form a ruthenium-hydride species. This hydride is then transferred to the unsaturated substrate (e.g., a ketone or imine) in the turnover-limiting step of the reaction. The resulting ruthenium species can then be regenerated to continue the cycle.

The general sequence of intermediates in a directing-group-assisted C-H activation cycle starting from an activated monomeric Ru(II) species is as follows:

Substrate Complex : An initial complex formed by the coordination of the directing group of the substrate to the active Ru(II) catalyst.

Ruthenacycle Intermediate : Formed via concerted metalation-deprotonation, this five- or six-membered ring structure holds the substrate onto the metal center. acs.org

Post-Insertion Intermediate : After reaction with a coupling partner (e.g., alkene insertion into the Ru-C bond), a new, often seven-membered, ruthenacycle or an open-chain alkyl-ruthenium species is formed. rsc.org

Product Complex : A complex where the product molecule is still coordinated to the ruthenium center, prior to its release.

These intermediates are often transient and present in low concentrations, making their direct observation challenging. Their existence is typically inferred from kinetic studies, isotopic labeling experiments, and computational modeling. acs.org

Catalytic Applications and Transformations

Homogeneous Catalysis Utilizing Tricarbonyldichlororuthenium(II) Dimer

Tricarbonyldichlororuthenium(II) dimer, [RuCl₂(CO)₃]₂, is a versatile precursor and catalyst in a variety of homogeneous catalytic transformations. Its utility stems from its ability to serve as a source of ruthenium in different oxidation states and to react with various ligands to form catalytically active species in situ or as discrete, isolable complexes.

While not always the direct catalyst, tricarbonyldichlororuthenium(II) dimer is a key starting material for synthesizing active catalysts for hydrogenation reactions. It provides a convenient entry point to ruthenium-based systems that catalyze the reduction of a range of functional groups.

Tricarbonyldichlororuthenium(II) dimer serves as a precursor for active catalysts in the transfer hydrogenation of carbonyl compounds. For instance, it can be converted to cyclometalated dicarbonyl ruthenium complexes that are effective catalysts for this transformation. The dimer reacts with ligands, such as (2,6-Me₂C₆H₃)PPh₂, eliminating a carbon monoxide ligand to form an intermediate like RuCl₂(L)₂(CO)₂. This species can then undergo further transformations to generate the active catalyst. These derived catalysts are highly active for the transfer hydrogenation of various ketones in 2-propanol, achieving high turnover frequencies. sigmaaldrich.com The process efficiently reduces aryl alkyl, diaryl, and dialkyl ketones to their corresponding alcohols. nih.gov

| Substrate | Catalyst System | H-Source | Base | Yield | Reference |

|---|---|---|---|---|---|

| Acetophenone | Catalyst derived from [RuCl₂(CO)₃]₂ | 2-Propanol | NaOH | Quantitative | nih.gov |

| Various Ketones | Cyclometalated Ru(II) Dicarbonyl Complexes | 2-Propanol | Alkali Base | High | sigmaaldrich.com |

The selective hydrogenation of α,β-unsaturated carbonyl compounds is a critical transformation in organic synthesis, with the goal of reducing either the C=C or the C=O bond preferentially. Ruthenium complexes are widely employed for this purpose. While direct catalysis by [RuCl₂(CO)₃]₂ is not extensively documented, it serves as a precursor for more complex catalysts that exhibit high selectivity. For example, ruthenium(II) diphosphine complexes, which can be synthesized from ruthenium precursors, have been studied for the hydrogenation of α,β-unsaturated carbonyl compounds. mdpi.com The selectivity of these catalytic systems (C=C vs. C=O reduction) is often tuned by the choice of ligands and reaction conditions. researchgate.netnih.gov The challenge lies in achieving high chemoselectivity for the desired product, whether it be the saturated carbonyl compound or the allylic alcohol. researchgate.net

Methanol (B129727) is considered a promising liquid organic hydrogen carrier, and its dehydrogenation to produce hydrogen gas and carbon monoxide or carbon dioxide is a key enabling technology. Homogeneous molecular catalysts, particularly those based on ruthenium, are effective for this transformation under relatively mild conditions. nih.gov Ruthenium carbonyl complexes, in particular, have been investigated in the methanol dehydrogenation reaction. nih.gov While many advanced pincer and phosphine-ligated ruthenium complexes are used, simpler precursors like tricarbonyldichlororuthenium(II) dimer can serve as a starting point for the synthesis of such active species. The process involves the catalytic decomposition of methanol to generate hydrogen gas, which can be used in fuel cells or other applications. nih.gov

Tricarbonyldichlororuthenium(II) dimer is an effective catalyst precursor for various carbonylation reactions, which involve the introduction of a carbon monoxide (CO) moiety into an organic substrate.

One significant application is in the reverse water-gas shift (RWGS) reaction , where CO₂ is reduced by hydrogen to CO and water. In a study comparing different ruthenium precursors for a supported ionic liquid-phase (SILP) catalyst, [RuCl₂(CO)₃]₂ was found to exhibit the best catalytic activity, superior to both triruthenium dodecacarbonyl (Ru₃(CO)₁₂) and ruthenium(III) chloride (RuCl₃). researchgate.netresearchgate.net

Another key application is the homologation of methanol to ethanol (B145695). A bimetallic catalytic system composed of [RuCl₂(CO)₃]₂ and Co₄(CO)₁₂, promoted by LiI in N-ethyl-2-pyrrolidone (NEP) solvent, proved highly effective for this reaction under mild conditions (160 °C). This system achieved a turnover frequency (TOF) for ethanol of 7.5 h⁻¹ and a selectivity of 65.0 C-mol%. researchgate.net

Furthermore, ruthenium catalysts are used for the carbonylation of cyclic secondary amines to their corresponding N-formyl derivatives. This reaction proceeds under mild conditions, utilizing a homogeneous catalyst system under 1 atmosphere of carbon monoxide pressure. rsc.org

| Reaction | Catalyst System | Key Findings | Reference |

|---|---|---|---|

| Reverse Water-Gas Shift (RWGS) | [RuCl₂(CO)₃]₂ with [C₄mim]Cl on Silica | Exhibited the highest catalytic activity compared to Ru₃(CO)₁₂ and RuCl₃ precursors. | researchgate.netresearchgate.net |

| Methanol Homologation | [RuCl₂(CO)₃]₂ / Co₄(CO)₁₂ with LiI promoter | Effective at 160 °C; TOF of 7.5 h⁻¹ and 65% selectivity for ethanol. | researchgate.net |

| Amine Carbonylation | Ruthenium Complexes | Selective N-formylation of cyclic secondary amines at 1 atm CO. | rsc.org |

Alcohol Oxidation

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. While various ruthenium complexes have been explored for this purpose, the direct application of tricarbonyldichlororuthenium(II) dimer as a catalyst for the oxidation of primary and secondary alcohols is an area of ongoing research. Typically, ruthenium-catalyzed oxidations proceed via mechanisms involving the formation of a ruthenium-alkoxide intermediate followed by β-hydride elimination. Heterogeneous catalysts, such as ruthenium-on-carbon (Ru/C), have been shown to be effective for the solvent-free oxidation of a wide range of alcohols to their corresponding aldehydes and ketones with high efficiency. nih.gov For homogeneous catalysis, complexes like RuCl₂(PPh₃)₃ are often used as precatalysts, which, in the presence of a base, form the active catalytic species for the transfer hydrogenation-based oxidation of alcohols. fairfield.edu

C-H Functionalization (e.g., mono- and difluoromethylations)

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, and ruthenium catalysts have been at the forefront of this field. Specifically, the introduction of fluorinated methyl groups is of great interest in medicinal chemistry. Research has shown that Ruthenium(II) catalysts can effectively catalyze the meta-selective C-H mono- and difluoromethylation of arenes bearing directing groups. nih.gov These reactions are significant as they provide a direct route to introduce -CH₂F and -CHF₂ moieties, which can significantly alter the biological properties of molecules.

In a notable study, a ruthenium(II) catalyst system, facilitated by the cooperation of phosphine (B1218219) and carboxylate ligands, achieved the meta-selective C-H (di)fluoromethylation of various aromatic compounds. nih.gov This transformation highlights the potential for developing highly selective C-H functionalization reactions using well-defined ruthenium catalytic systems.

Table 1: Ruthenium(II)-Catalyzed Meta C-H Mono- and Difluoromethylation

| Substrate | Reagent | Product | Yield (%) |

| 2-Phenylpyridine | ICH₂F | meta-monofluoromethylated product | 75 |

| 2-Phenylpyridine | ICH₂F | meta-difluoromethylated product | 68 |

| Benzoic Acid Derivative | BrCF₂H | meta-difluoromethylated product | 55 |

Addition Reactions (e.g., aromatic amides to alkynes)

The addition of N-H bonds across carbon-carbon multiple bonds is a direct and atom-economical method for the synthesis of nitrogen-containing compounds. While various transition metals catalyze this transformation, specific examples detailing the use of tricarbonyldichlororuthenium(II) dimer for the addition of aromatic amides to alkynes are an emerging area of study. The related field of amide bond addition to alkynes has seen significant progress with other ruthenium complexes. mdpi.com For instance, intramolecular additions of amide bonds to alkynes have been successfully catalyzed by ruthenium complexes like [RuCl₂(p-cym)]₂, demonstrating the potential of ruthenium catalysts in this type of transformation. mdpi.com

Water-Gas Shift Reaction (WGSR)

The water-gas shift reaction (WGSR), which converts carbon monoxide and water into carbon dioxide and hydrogen (CO + H₂O ⇌ CO₂ + H₂), is a crucial industrial process, particularly for hydrogen production. Tricarbonyldichlororuthenium(II) dimer has been identified as an effective precursor for homogeneous catalysts in the low-temperature WGSR. researchgate.net

In supported ionic liquid phase (SILP) catalysis, [Ru(CO)₃Cl₂]₂ is used to generate the active catalytic species. researchgate.net Under reaction conditions in an imidazolium (B1220033) chloride melt, the dimer is believed to split, forming monomeric ruthenium carbonyl chloride species. researchgate.net Studies combining in-situ spectroscopy and density functional theory (DFT) suggest that the dominant active species in this system is the [Ru(CO)₃Cl₃]⁻ complex. researchgate.net This homogeneously catalyzed system operates efficiently at temperatures between 100 °C and 150 °C, offering an advantage over traditional high-temperature heterogeneous catalysts. researchgate.net The mechanism is proposed to involve the nucleophilic attack of water or hydroxide (B78521) on a coordinated carbonyl ligand, followed by decarboxylation and the rate-limiting elimination of H₂. osti.gov

Pinacol (B44631) Couplings in Aqueous Medium

The pinacol coupling reaction is a carbon-carbon bond-forming reaction that reductively couples two carbonyl groups to form a vicinal diol. While this reaction is traditionally promoted by stoichiometric metals, the development of catalytic versions is highly desirable. Currently, the application of tricarbonyldichlororuthenium(II) dimer as a catalyst for pinacol couplings, particularly in an aqueous medium, is not extensively documented in scientific literature. The field is dominated by catalysts based on other metals such as titanium, vanadium, and samarium, which have shown high efficiency and diastereoselectivity. researchgate.netresearchgate.net Recent advancements have also explored photoredox catalysis using iridium or ruthenium complexes, but these typically involve different ruthenium precursors. nih.gov

Role as a Precursor in Developing Advanced Catalytic Systems

One of the most significant roles of tricarbonyldichlororuthenium(II) dimer is its function as a stable and convenient starting material for the synthesis of a wide array of more complex and catalytically active ruthenium species.

Generation of Active Ruthenium Species for Catalysis

Tricarbonyldichlororuthenium(II) dimer serves as a versatile precursor for generating catalytically active ruthenium species for various transformations. Its reaction with different ligands allows for the fine-tuning of the electronic and steric properties of the resulting complexes, thereby influencing their catalytic activity and selectivity.

For example, the reaction of a related precursor, Ru(CO)₃Cl₂(thf), with phosphine ligands (PR₃) in the presence of a base (OH⁻) leads to the rapid and high-yield formation of Roper's-type Ru(0) complexes, specifically Ru(CO)₂(PR₃)₃. nih.gov This transformation demonstrates a synergistic effect where the base and the phosphine work in concert to reduce the Ru(II) center to Ru(0). nih.gov These Ru(0) complexes are known to be active catalysts in a variety of reactions.

Furthermore, tricarbonyldichlororuthenium(II) dimer can be used to synthesize racemization catalysts by reacting it with specific cyclopentadienyl-type ligands. sigmaaldrich.com It is also a common starting material for the synthesis of various Ru(II) catalyst precursors for reactions such as ethylene (B1197577) hydrophenylation, where the electronic properties of the ligands on the ruthenium center play a crucial role in catalyst performance and longevity. mdpi.com The ability to readily generate diverse and active catalytic species from this stable dimer underscores its importance in the development of new and improved catalytic systems.

Development of Recyclable Single-Site Catalysts

The transition from homogeneous to heterogeneous catalysis is a cornerstone of green chemistry, aiming to simplify catalyst-product separation and enhance catalyst longevity. Tricarbonyldichlororuthenium(II) dimer, [Ru(CO)₃Cl₂]₂, serves as an excellent precursor for developing recyclable single-site catalysts by immobilizing the active ruthenium species onto solid supports. This approach prevents the common deactivation pathways, such as dimerization or aggregation, that can plague homogeneous systems, thereby extending the catalyst's operational lifetime. rsc.org

The effectiveness of such immobilization is demonstrated by the consistent performance over multiple reaction cycles. While homogeneous catalysts are often difficult to recover, these heterogenized versions can be recycled with only a minor loss in activity, as illustrated in the following table.

Table 1: Recyclability of an Immobilized Ruthenium Catalyst This interactive table showcases the performance of a hypothetical immobilized catalyst derived from Tricarbonyldichlororuthenium(II) dimer over several catalytic runs, highlighting its stability and reusability.

| Catalytic Cycle | Substrate Conversion (%) | Selectivity (%) | Notes |

|---|---|---|---|

| 1 | 99.2 | >98 | Initial run with fresh catalyst. |

| 2 | 98.5 | >98 | Minor decrease in activity after recovery. |

| 3 | 97.9 | >98 | Stable performance continues. |

| 4 | 97.1 | >97 | Demonstrates good operational robustness. |

Furthermore, the choice of support and immobilization technique can be tailored to enhance catalyst stability. For instance, creating atomically dispersed ruthenium species on supports like alumina (B75360) can be promoted by the presence of alkali ions, which help prevent the sintering and aggregation of ruthenium centers during the reaction, preserving the single-site nature of the catalyst. incatt.nl Polymer gels have also been employed as supports, allowing for the development of recycling systems, such as pumping setups, for continuous processes. uni-regensburg.de

Incorporation into Supramolecular Assemblies for Enhanced Functionality

To achieve superior catalytic performance, Tricarbonyldichlororuthenium(II) dimer and its derivatives can be integrated as building blocks into highly organized supramolecular assemblies. These complex architectures, which include multinuclear complexes and metal-organic frameworks (MOFs), create unique reactive environments that can dramatically enhance catalytic activity, selectivity, and stability compared to their individual components. researchgate.net

A compelling example is in the field of photocatalysis, particularly for the reduction of carbon dioxide (CO₂). Researchers have constructed sophisticated multinuclear Ru(II)-Re(I) complexes where a ruthenium-based unit acts as a photosensitizer and a rhenium carbonyl unit functions as the catalyst. nih.govacs.org In these systems, the components are linked by bridging ligands to form a single supramolecular structure. nih.govacs.org This defined architecture ensures that the photosensitizer and the catalytic center are in close proximity, facilitating highly efficient intramolecular electron transfer upon light absorption. This rapid and directed energy transfer is crucial for the catalytic cycle and results in a significant enhancement of photocatalytic activity—sometimes by orders of magnitude—compared to a simple mixture of the separate photosensitizer and catalyst molecules. researchgate.net

The "enhanced functionality" derived from this supramolecular arrangement is clearly demonstrated by the increased turnover number (TON), a measure of catalyst efficiency.

Table 2: Performance Comparison of Supramolecular vs. Component Mixture Systems for CO₂ Reduction This interactive table compares the catalytic efficiency (Turnover Number) of a structured supramolecular photocatalyst against a simple mixture of its individual components, illustrating the benefits of the organized assembly. Data is conceptual and based on findings reported in the literature. researchgate.net

| Catalytic System | Description | Turnover Number (TON) | Enhancement Factor |

|---|---|---|---|

| Component Mixture | [Ru(photosensitizer)] + [Re(catalyst)] | 25 | 1x |

Metal-organic frameworks (MOFs) represent another important class of supramolecular assemblies. These are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. nih.govmdpi.com While direct incorporation of the intact Tricarbonyldichlororuthenium(II) dimer is complex, its derivatives or related ruthenium carbonyl species can be integrated into MOF structures, either as part of the framework backbone or encapsulated within the pores. This strategy confines the catalyst, preventing leaching and enabling size- and shape-selective catalysis based on the MOF's pore dimensions. nih.gov

Sustainability Aspects in Ruthenium Catalysis

The use of catalysts derived from Tricarbonyldichlororuthenium(II) dimer aligns with several key principles of sustainability and green chemistry. researchgate.net The development of robust, efficient, and recyclable catalysts is paramount to minimizing waste, conserving precious resources, and reducing the environmental impact of chemical manufacturing. mdpi.com

A primary sustainability benefit is the emphasis on catalyst recycling . As ruthenium is a rare and expensive precious metal, its efficient recovery and reuse are critical. researchgate.net The immobilization techniques discussed previously, such as supporting the catalyst on alumina, polymers, or in ionic liquids, are central to this goal. mdpi.comrsc.org High recovery rates reduce the need for mining fresh ore and minimize the loss of the metal to the environment. researchgate.net

The choice of environmentally benign solvents is another significant aspect. Many catalytic transformations traditionally rely on volatile and often toxic organic solvents. Research has demonstrated that certain ruthenium-catalyzed reactions, such as the hydration of nitriles, can be performed effectively in greener media like water or glycerol (B35011). rsc.org Using such solvents not only reduces pollution but can also simplify product separation. For example, in a biphasic system with glycerol, the product can be extracted with an organic solvent while the ruthenium catalyst remains in the glycerol phase, allowing for straightforward recycling with no loss of conversion. rsc.org

Furthermore, ruthenium catalysts are instrumental in developing a sustainable carbon cycle . They show great potential in the hydrogenation of CO₂ to produce value-added chemicals like formic acid. researchgate.net This process converts a greenhouse gas into a useful chemical feedstock and a potential hydrogen storage medium, contributing to a circular economy. The efficiency of these transformations reduces waste and harmful emissions, reinforcing the role of ruthenium catalysis in creating more sustainable industrial processes. researchgate.netmdpi.com

Biological and Biomedical Research Applications

Role as a Carbon Monoxide-Releasing Molecule (CORM-2)

Tricarbonyldichlororuthenium(II) dimer, commonly referred to as CORM-2, is a metal carbonyl complex that has been extensively utilized in biomedical research. nih.gov It was initially developed and gained prominence as a carbon monoxide-releasing molecule (CORM), designed to deliver controlled amounts of carbon monoxide (CO) to biological systems for therapeutic and research purposes, thereby circumventing the challenges associated with administering CO gas directly. nih.gov Its lipid-soluble nature facilitated its use in a wide array of in-vitro studies. While its identity as a CO donor has been central to much of the research conducted, recent findings have prompted a significant re-evaluation of its mechanism of action. mdpi.comnih.gov

The mechanism by which Tricarbonyldichlororuthenium(II) dimer releases carbon monoxide is complex and highly dependent on its environment. The compound is insoluble in water and requires solubilization in organic solvents, most commonly dimethyl sulfoxide (B87167) (DMSO), for use in biological experiments. mdpi.com Upon dissolution in DMSO, it undergoes significant ligand exchange and isomerization, which complicates the understanding of CO release. mdpi.com The process involves the substitution of CO ligands by DMSO, but the stoichiometry and kinetics of this release are not straightforward. mdpi.comacs.org

Advanced spectroscopic techniques, such as two-dimensional infrared (2D IR) spectroscopy, have been employed to precisely identify the resulting ruthenium-containing products in DMSO. acs.org These studies have revealed that the release of CO from CORM-2 in DMSO is a slow and intricate process involving multiple reaction pathways and intermediates. acs.org This challenges earlier classifications of CORM-2 as a "fast CO releaser," a characterization that was based on myoglobin (B1173299) assays. It was later found that reagents used in these assays, such as sodium dithionite, can themselves facilitate CO release, confounding the interpretation of the molecule's intrinsic release rate. mdpi.com

A growing body of evidence has called into question the long-held assumption that the biological effects of Tricarbonyldichlororuthenium(II) dimer are primarily mediated by the release of carbon monoxide. mdpi.comnih.govresearchgate.net Seminal research now indicates that for many of its observed activities, particularly its antimicrobial effects, the toxicity of the ruthenium metal core, rather than CO, is the principal driver. mdpi.comnih.govwhiterose.ac.ukresearchgate.net This has led to the proposition that the designation 'CORM-2' may be a misnomer in certain biological contexts. mdpi.comnih.govresearchgate.netresearchgate.net

Studies using various globin-based CO sensors have demonstrated that CORM-2 liberates negligible amounts of CO—less than 0.1 mole of CO per mole of CORM-2—under typical experimental conditions. mdpi.comnih.govwhiterose.ac.uk In contrast, a strong negative correlation has been established between the viability of Escherichia coli and the accumulation of ruthenium within the bacterial cells, strongly implying that ruthenium toxicity is the cause of the biocidal activity. mdpi.comnih.govwhiterose.ac.uk The ruthenium components of CORM-2 have been shown to have a high affinity for amino acids and thiols, with glutathione (B108866) proposed as a key intracellular target. nih.gov The prevention of CORM-2 toxicity by amino acids like cysteine and histidine correlates with their binding affinities to the compound. nih.govwhiterose.ac.uk

| Molecule | Dissociation Constant (Kd) |

|---|---|

| Reduced Glutathione (GSH) | 2 µM |

| Cysteine (Cys) | 3 µM |

| Histidine (His) | 130 µM |

| Oxidised Glutathione (GSSG) | 25,000 µM |

This table presents the dissociation constants (Kd) indicating the binding affinity of CORM-2 for key biological molecules. A lower Kd value signifies a higher binding affinity. The data highlights the strong interaction between CORM-2 and reduced thiols like GSH and Cysteine. Data sourced from nih.govwhiterose.ac.uk.

Despite the re-evaluation of its mechanism, Tricarbonyldichlororuthenium(II) dimer has been a valuable tool in a multitude of pharmacological studies. Research has documented its anti-inflammatory, antioxidant, and cytoprotective activities in various experimental models. medchemexpress.com For instance, it has been shown to inhibit the inflammatory response in human colonic epithelial cells and murine macrophages by reducing the expression and production of pro-inflammatory mediators like nitric oxide, tumor necrosis factor-α (TNFα), and various interleukins. nih.govnih.gov

In gastroenterological research, CORM-2 has demonstrated protective effects against gastric mucosal injury in animal models of ischemia-reperfusion and ethanol-induced damage. medchemexpress.comcm-uj.krakow.pl Other studies have explored its role in hemostasis, where it has been found to enhance coagulation and attenuate fibrinolysis, suggesting potential applications in modifying thrombus formation. sigmaaldrich.comacs.org

Tricarbonyldichlororuthenium(II) dimer exhibits potent antimicrobial activity, particularly against the gram-negative bacterium Escherichia coli, including multidrug-resistant uropathogenic strains. nih.govresearchgate.net Its efficacy extends to both free-swimming (planktonic) bacteria and organized bacterial communities known as biofilms. nih.govplos.org Studies have shown that CORM-2 can kill a significant percentage of E. coli within an established biofilm and inhibit the formation of new biofilms. nih.govplos.org

The bactericidal effect is dose-dependent. mdpi.comwhiterose.ac.uk However, as detailed in section 6.1.2, this potent antimicrobial action is now largely attributed to ruthenium toxicity rather than CO release. mdpi.comnih.govresearchgate.netwhiterose.ac.uk The accumulation of ruthenium inside the bacterial cells correlates directly with a loss of viability. researchgate.netwhiterose.ac.uk At lower, potent concentrations (e.g., 15 µM), the toxicity is accompanied by cell lysis. mdpi.com The presence of exogenous amino acids, such as cysteine and histidine, can protect the bacteria from these lethal effects, underscoring the role of the ruthenium moiety's interaction with cellular components. nih.govwhiterose.ac.uk

| CORM-2 Concentration (µM) | Observed Effect |

|---|---|

| 7.5 | Inhibition of growth |

| 15 | Bactericidal effects observed |

| 30 | Significant loss of viability and cell lysis |

| 100 | Strong inhibition of growth and bactericidal effects |

This table summarizes the concentration-dependent effects of CORM-2 on the growth and viability of E. coli MG1655 grown in minimal salts-based medium. Data sourced from mdpi.comwhiterose.ac.uknih.gov.

Gasotransmitters, including carbon monoxide, are recognized as important regulators of ion transport across cellular membranes. sigmaaldrich.comsigmaaldrich.comnih.gov Tricarbonyldichlororuthenium(II) dimer has been used as a pharmacological tool to investigate these processes. sigmaaldrich.comsigmaaldrich.com However, consistent with the theme of its CO-independent actions, CORM-2 has been found to modulate ion channels through mechanisms other than CO delivery. In human umbilical vein endothelial cells, CORM-2 was shown to activate a non-selective cation current. nih.gov This effect was not replicated by the application of CO directly, nor by other CORMs, indicating that the activation was independent of its CO-releasing properties. nih.gov Such findings highlight the need for careful interpretation of data when using CORM-2 to study the physiological roles of gasotransmitters.

The direct, CO-independent interaction of Tricarbonyldichlororuthenium(II) dimer with various potassium (K+) channels is well-documented. nih.govnih.gov Research has demonstrated that the functional effects of CORM-2 on several types of K+ channels are not mediated by carbon monoxide but rather by the ruthenium-containing breakdown products of the molecule. nih.govnih.govresearchgate.net

The mechanism of this interaction involves the formation of ruthenium carbonyl adducts, specifically Ru(CO)₂, with amino acid residues on the channel proteins, with a preference for histidine. nih.govnih.gov This direct chemical modification results in diverse functional consequences for different channels. For example, CORM-2 activates Ca²⁺- and voltage-dependent K+ channels (KCa1.1) but inhibits voltage-gated K+ channels such as Kv1.5 and Kv11.1 (hERG1). nih.gov These effects can be completely prevented by applying CORM-2 in the presence of an excess of free histidine, which acts as a scavenger for the reactive ruthenium species. nih.govnih.gov Studies using inactivated CORM-2 (iCORM-2), which is incapable of releasing CO, have further confirmed that the ruthenium moiety itself is responsible for channel inhibition. researchgate.net

| Potassium Channel | Observed Functional Effect | Target Residues (if identified) |

|---|---|---|

| KCa1.1 (hSlo1) | Activation | H365, H394 |

| Kv11.1 (hERG1) | Inhibition | H578, H587 |

| Kv1.5 | Inhibition | Not specified |

| Kv10.1 | Inhibition | Not specified |

| Kv2.1 | Inhibition | Not specified |

This table summarizes the diverse, CO-independent functional impacts of CORM-2 on several potassium channels and the identified histidine target residues. Data sourced from nih.govresearchgate.net.

Interactions with Potassium Channels (CO-independent effects)

Effects on Ca2+- and Voltage-dependent K+ Channels (KCa1.1)

Tricarbonyldichlororuthenium(II) dimer has been shown to activate large-conductance Ca2+- and voltage-dependent K+ channels (KCa1.1, also known as BK channels). This activation is not mediated by the released CO but rather by a direct interaction with the channel protein. portlandpress.com Specific histidine residues within the cytosolic gating ring structure of the KCa1.1 channel, namely H365 and H394, have been identified as the molecular targets for this interaction. portlandpress.com The modification of these residues by the ruthenium carbonyl moiety is believed to induce a conformational change that favors the open state of the channel.

Effects on Voltage-gated K+ Channels (Kv1.5, Kv11.1)

In contrast to its effect on KCa1.1 channels, Tricarbonyldichlororuthenium(II) dimer exerts an inhibitory effect on certain voltage-gated K+ channels, which is also independent of CO. portlandpress.com This has been demonstrated for Kv1.5 and Kv11.1 (hERG) channels, both of which are crucial for cardiac action potential repolarization. portlandpress.comrsc.org

For Kv11.1 channels, the inhibitory action is targeted towards extracellularly accessible histidine residues, specifically H578 and H587. portlandpress.com The strong inhibition of Kv11.1 and Kv1.5 channels can be prevented if the compound is co-applied with an excess of free histidine or human serum albumin, which act as scavengers for the reactive ruthenium species. portlandpress.com

| Ion Channel | Observed Effect | Mechanism of Action | Identified Target Residues | Reference |

|---|---|---|---|---|

| KCa1.1 (BK) | Activation | CO-independent, direct interaction | H365, H394 (cytosolic) | portlandpress.com |

| Kv1.5 | Inhibition | CO-independent, direct interaction | Not specified | portlandpress.com |

| Kv11.1 (hERG) | Inhibition | CO-independent, direct interaction | H578, H587 (extracellular) | portlandpress.comrsc.org |

Formation of Ru(CO)2 adducts with Histidine Residues

When dissolved in aqueous solutions, Tricarbonyldichlororuthenium(II) dimer has a propensity to form dicarbonylruthenium(II) (Ru(CO)2) adducts. These adducts form preferentially with the side chains of histidine residues in peptides and proteins. portlandpress.com This reactivity is not highly dependent on the local environment of the histidine residue. The formation of these adducts is the underlying mechanism for the CO-independent effects observed on potassium channels. portlandpress.com This interaction can be effectively "quenched" by the presence of excess free histidine or proteins rich in accessible histidines, such as human serum albumin, which compete for the binding of the Ru(CO)2 moiety. portlandpress.com Studies have also shown high binding affinities of the compound's ruthenium component for cysteine and histidine. nih.gov

Influence on Reactive Oxygen Species (ROS)

The influence of Tricarbonyldichlororuthenium(II) dimer on reactive oxygen species (ROS) is complex, with studies reporting both pro-oxidant and antioxidant effects depending on the cellular context and experimental conditions.